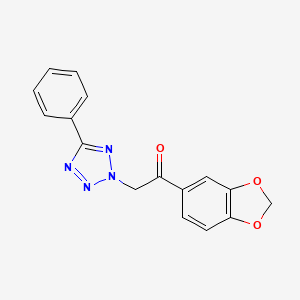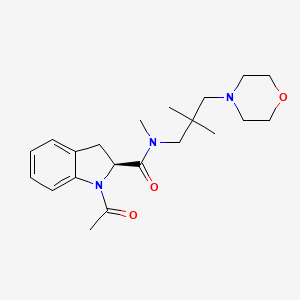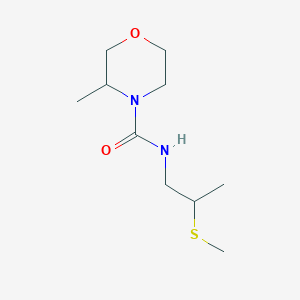
1-(1,3-Benzodioxol-5-yl)-2-(5-phenyltetrazol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-yl)-2-(5-phenyltetrazol-2-yl)ethanone is a synthetic organic compound that features a benzodioxole ring and a phenyltetrazole moiety. Compounds with these structural motifs are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(5-phenyltetrazol-2-yl)ethanone typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Phenyltetrazole Moiety: This often involves the reaction of phenylhydrazine with sodium azide under acidic conditions.
Coupling Reaction: The final step involves coupling the benzodioxole and phenyltetrazole intermediates through a suitable linker, often using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-2-(5-phenyltetrazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(5-phenyltetrazol-2-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(5-phenyltetrazol-2-yl)ethanone: can be compared with other benzodioxole and phenyltetrazole derivatives.
Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Phenyltetrazole Derivatives: Compounds like losartan, an angiotensin II receptor antagonist used in the treatment of hypertension.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities or chemical properties not found in other similar compounds.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(5-phenyltetrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-13(12-6-7-14-15(8-12)23-10-22-14)9-20-18-16(17-19-20)11-4-2-1-3-5-11/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZZTUJNFHWEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CN3N=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5-Methylfuran-2-yl)-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7614079.png)
![(2,5-Dimethylthiophen-3-yl)-(6-oxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B7614081.png)
![(2-ethyl-1H-imidazol-5-yl)-(6-oxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B7614107.png)
![N-(dicyclopropylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7614109.png)
![(4-Methyl-1,3-thiazol-5-yl)-(6-oxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B7614111.png)
![7-[(5-Phenyltetrazol-2-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7614114.png)
![N-(4-ethyl-3-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B7614122.png)
![1-(3-fluorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclohexane-1-carboxamide](/img/structure/B7614127.png)
![Furan-3-yl(6-oxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B7614133.png)



![(5-Methyloxolan-2-yl)-(6-oxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B7614163.png)
![N-[1-(4-chlorophenyl)ethyl]-N-cyclopropylmethanesulfonamide](/img/structure/B7614182.png)
